![molecular formula C35H48N6O8 B149311 Myelopeptides CAS No. 137833-32-0](/img/structure/B149311.png)
Myelopeptides
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myelopeptides are small peptides that are naturally produced by the bone marrow. They play a significant role in regulating the immune system and hematopoiesis, the process of blood cell formation. Myelopeptides are synthesized through a unique process that involves the enzymatic cleavage of larger proteins. In recent years, there has been a growing interest in the scientific community to explore the potential applications of myelopeptides in various fields, including medicine, biotechnology, and agriculture.
Wirkmechanismus
The exact mechanism of action of myelopeptides is still not fully understood. However, recent research has suggested that they may work by interacting with various receptors on immune cells, such as T cells and B cells. This interaction can lead to the activation or suppression of these cells, depending on the specific myelopeptide involved.
Biochemical and Physiological Effects:
Myelopeptides have been found to have several biochemical and physiological effects. They can modulate the production of various cytokines, which are proteins that regulate the immune system's response to infection and inflammation. They can also stimulate the production of various types of immune cells, such as neutrophils and macrophages. In addition, myelopeptides have been shown to have antioxidant and antimicrobial properties, which make them potentially useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using myelopeptides in lab experiments is that they are naturally occurring peptides, which means that they are less likely to cause adverse effects compared to synthetic compounds. In addition, myelopeptides are relatively easy to synthesize using standard laboratory techniques. However, one of the main limitations of using myelopeptides in lab experiments is that they are not well-characterized, and their exact mechanism of action is still not fully understood. This can make it challenging to design experiments that target specific biological pathways.
Zukünftige Richtungen
There are several future directions for research on myelopeptides. One of the most promising areas of research is in the development of myelopeptide-based therapeutics for the treatment of autoimmune diseases. Another potential application is in the development of myelopeptide-based vaccines, which could be used to prevent or treat various infectious diseases. In addition, there is growing interest in exploring the potential applications of myelopeptides in biotechnology and agriculture, such as in the development of new crop varieties with improved disease resistance.
Conclusion:
Myelopeptides are a fascinating class of naturally occurring peptides that have several potential applications in scientific research. While much is still unknown about their exact mechanism of action, recent research has shed some light on their various biochemical and physiological effects. With further research, myelopeptides could become an important tool in the fight against various diseases and in the development of new biotechnological applications.
Synthesemethoden
The synthesis of myelopeptides involves the enzymatic cleavage of larger proteins, such as myeloperoxidase and lactoferrin, which are found in the bone marrow. The cleavage is carried out by proteases, such as elastase and cathepsin G, which are also present in the bone marrow. The resulting peptides are then further processed to yield the final myelopeptides. The exact mechanism of this process is still not fully understood, but recent research has shed some light on the various enzymes involved.
Wissenschaftliche Forschungsanwendungen
Myelopeptides have been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of immunology. Myelopeptides have been shown to have immunomodulatory effects, meaning that they can regulate the immune system's response to various stimuli. This makes them potentially useful in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
137833-32-0 |
---|---|
Produktname |
Myelopeptides |
Molekularformel |
C35H48N6O8 |
Molekulargewicht |
680.8 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C35H48N6O8/c1-21(2)17-26(39-31(44)25(36)18-23-11-6-4-7-12-23)32(45)37-20-29(43)38-27(19-24-13-8-5-9-14-24)34(47)41-16-10-15-28(41)33(46)40-30(22(3)42)35(48)49/h4-9,11-14,21-22,25-28,30,42H,10,15-20,36H2,1-3H3,(H,37,45)(H,38,43)(H,39,44)(H,40,46)(H,48,49)/t22-,25-,26+,27+,28+,30+/m1/s1 |
InChI-Schlüssel |
GJQDTIRGBUXHLF-PKNHJBQWSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)N)O |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N |
Andere CAS-Nummern |
137833-32-0 |
Sequenz |
FLGFPT |
Synonyme |
MP-1 peptide MP-2 peptide MP-3 peptide myelopeptide (SAP) myelopeptide 1 myelopeptide 2 myelopeptide 3 myelopeptides myelopid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.